

4-Allylaminocarbonylphenylboronic acid CAS number and suppliers

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Compound of Interest

Compound Name: 4-Allylaminocarbonylphenylboronic acid

Cat. No.: B1274398

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Technical Guide: 4-Allylaminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylaminocarbonylphenylboronic acid is a specialized organic compound that holds potential for various applications in research and drug development. Its structure, featuring a phenylboronic acid moiety linked to an allyl amide, suggests its utility as a versatile building block in organic synthesis, a potential enzyme inhibitor, or a component in the development of targeted therapeutic agents. This technical guide provides comprehensive information on its synthesis, properties of its precursors, and potential applications.

While a specific CAS (Chemical Abstracts Service) number for **4-**

Allylaminocarbonylphenylboronic acid is not readily found in major chemical databases, indicating it is likely not a stock commercial product, this guide outlines a reliable synthetic route based on established chemical principles.

Physicochemical Data of Precursors

For the synthesis of **4-Allylaminocarbonylphenylboronic acid**, two primary precursors are required: 4-Carboxyphenylboronic acid and Allylamine. The key quantitative data for these reactants are summarized in the table below for easy reference and comparison.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Carboxyphenylboronic acid	--INVALID-LINK--	C ₇ H ₇ BO ₄	165.94[1]
Allylamine	--INVALID-LINK--	C ₃ H ₇ N	57.10[2]

Synthesis Protocol

The synthesis of **4-Allylaminocarbonylphenylboronic acid** can be achieved through the amidation of 4-Carboxyphenylboronic acid with allylamine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond.

Proposed Experimental Protocol: Amidation of 4-Carboxyphenylboronic Acid

Materials:

- 4-Carboxyphenylboronic acid
- Allylamine
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

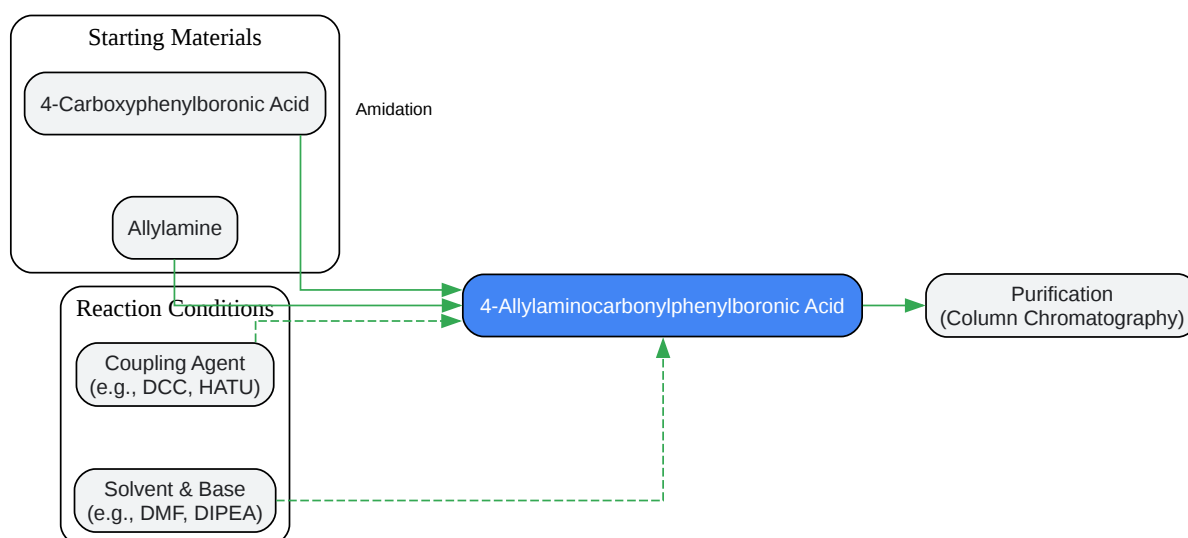
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) in the chosen anhydrous solvent (DMF or DCM).
- Add the coupling agent (e.g., DCC or HATU, 1.1 equivalents) and a base (e.g., TEA or DIPEA, 2 equivalents).
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Slowly add allylamine (1.2 equivalents) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
- Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield **4-Allylaminocarbonylphenylboronic acid**.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **4-Allylaminocarbonylphenylboronic acid**.



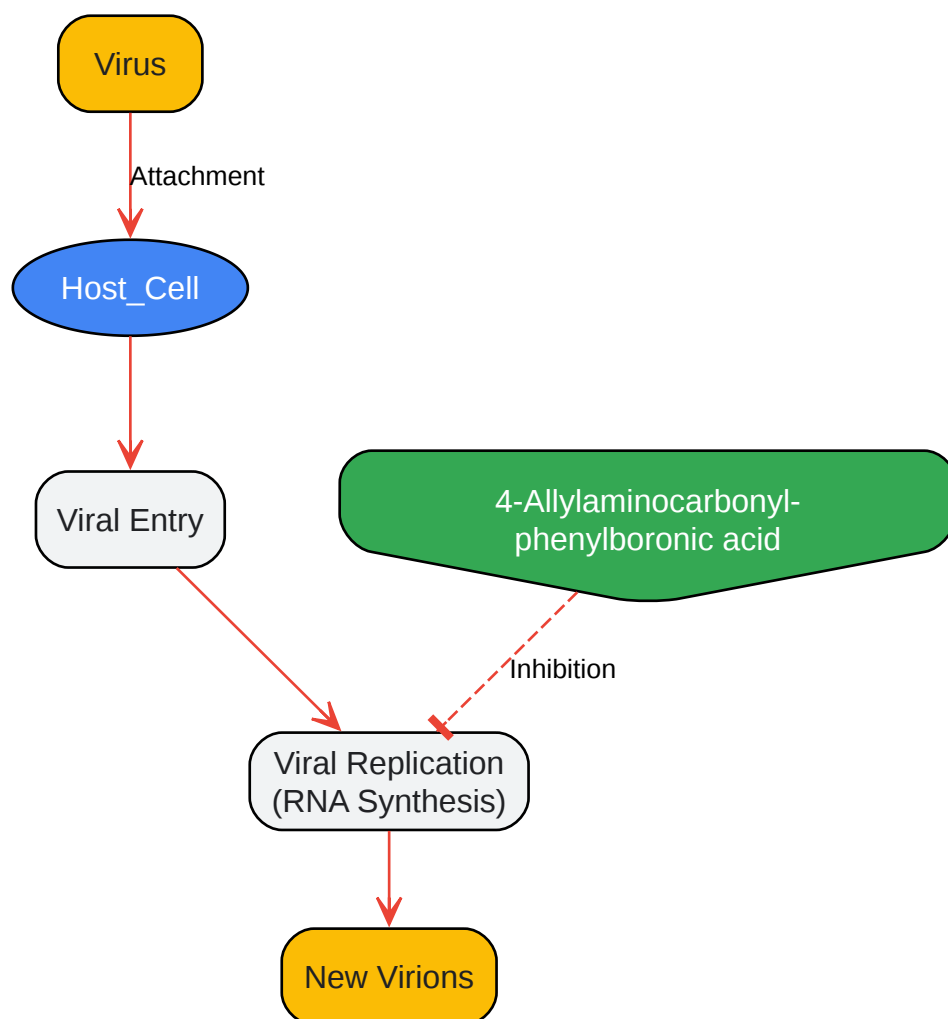
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Caption: Synthetic workflow for **4-Allylaminocarbonylphenylboronic acid**.

Potential Applications and Signaling Pathways

Phenylboronic acids and their derivatives are known to interact with various biological molecules. The introduction of an N-allyl amide moiety could modulate the biological activity and selectivity of the parent compound. N-substituted 4-carboxyphenylboronic acid amides have been investigated for their potential as inhibitors of various enzymes and as components in antiviral agents. For instance, boronic acid derivatives have been explored as inhibitors of influenza virus replication by potentially interfering with viral entry and replication processes. The boronic acid group is critical for this activity.

The diagram below conceptualizes a potential mechanism of action where a boronic acid-containing compound inhibits a viral replication pathway.



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Caption: Potential inhibition of viral replication by a boronic acid compound.

Suppliers of Starting Materials

The following companies are potential suppliers for the necessary starting materials:

4-Carboxyphenylboronic Acid (CAS: 14047-29-1):

- Santa Cruz Biotechnology[1]

- Thermo Fisher Scientific[3][4]
- Tokyo Chemical Industry (TCI)
- Chinachemnet[5]

Allylamine (CAS: 107-11-9):

- Simson Pharma Limited
- CDH Fine Chemical[2]
- Chemicea Pharmaceuticals[6]
- A range of suppliers can also be found on platforms like Made-in-China.com and BuyersGuideChem[7][8].

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